Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-7-5-9-4-6-10(16)8-11(9)12/h4,6,8,12,16H,5,7H2,1-3H3,(H,15,17) |
InChI Key |
HWLAUUTUIGOWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically proceeds via the following key steps:
- Starting Material: The synthesis begins with 6-hydroxy-2,3-dihydro-1H-indene or its amine derivative.
- Protection of Amine Group: The amine functionality is protected using di-tert-butyl dicarbonate (commonly known as Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: The reaction is commonly carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature.
- Purification: The crude product is purified by column chromatography or recrystallization to yield the pure carbamate compound.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Protection | 6-hydroxy-2,3-dihydro-1H-indene amine + di-tert-butyl dicarbonate + triethylamine | The amine is reacted with Boc anhydride in DCM at 0°C to room temperature under nitrogen. Triethylamine acts as a base to neutralize HCl generated during the reaction. |
| 2. Workup | Water addition, extraction with DCM, washing with brine, drying over Na2SO4 | The organic phase is separated and dried to remove impurities and water. |
| 3. Purification | Column chromatography (ethyl acetate/hexane gradient) or recrystallization | Purifies the product to >95% purity, confirmed by HPLC. |
Industrial Scale Considerations
For industrial production, the process is scaled up with:
- Use of bulk starting materials.
- Optimization of reaction parameters (temperature, solvent volume, reagent equivalents) to maximize yield and purity.
- Use of industrial purification techniques such as large-scale recrystallization or preparative chromatography.
- Quality control using spectroscopic methods (NMR, IR) and chromatographic purity assays.
Carbamate Formation Mechanism
The carbamate group is introduced via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage while releasing tert-butanol as a byproduct.
Subsequent Chemical Modifications
- Oxidation: The hydroxyl group on the indene ring can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The indene ring or carbamate can be selectively reduced using catalytic hydrogenation or hydride reagents such as lithium aluminum hydride.
- Substitution: The carbamate group can undergo substitution reactions with nucleophiles under appropriate conditions, allowing further functionalization.
| Technique | Purpose | Details |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and purity | Chemical shifts confirm carbamate and indene protons; chiral shift reagents can assess stereochemistry. |
| Mass Spectrometry (HRMS) | Molecular weight and formula confirmation | Confirms molecular ion peak at 249.30 g/mol. |
| Infrared Spectroscopy (IR) | Functional group identification | Carbamate C=O stretch near 1700 cm⁻¹, O-H stretch around 3400 cm⁻¹. |
| X-ray Crystallography | Absolute configuration and hydrogen bonding | Single-crystal XRD resolves 3D structure and intermolecular interactions. |
| HPLC | Purity assessment | Achieves >95% purity for research and industrial standards. |
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 6-hydroxy-2,3-dihydro-1H-indene amine | Commercially available or synthesized via reduction of 6-hydroxyindene derivatives |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc anhydride) | 1.1–1.3 equivalents |
| Base | Triethylamine or DMAP | 1.5 equivalents to neutralize acid |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous, inert atmosphere |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography or recrystallization | Ethyl acetate/hexane mixtures commonly used |
- The compound serves as a versatile intermediate for synthesizing biologically active molecules, including tyrosine kinase inhibitors and proteolysis-targeting chimeras.
- Its carbamate protecting group enhances stability and solubility during multi-step syntheses.
- Molecular docking and computational studies reveal favorable interactions with enzyme active sites, supporting its role in drug discovery.
- The hydroxyl group on the indene ring allows further functionalization, expanding its synthetic utility.
The preparation of this compound is well-established through carbamate protection chemistry using di-tert-butyl dicarbonate under mild conditions. The process is scalable and yields a compound with high purity suitable for further synthetic and medicinal chemistry applications. Analytical techniques including NMR, MS, IR, and X-ray crystallography are essential for confirming structure and purity. This compound’s chemical versatility and biological relevance make it a valuable intermediate in pharmaceutical research.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
For example, TFA-mediated cleavage in dichloromethane (DCM) at room temperature efficiently removes the Boc group, generating 6-hydroxy-1-aminoindane as a primary product.
Reductive Amination
The free amine (post-Boc removal) participates in reductive amination with aldehydes or ketones. This reaction is pivotal in medicinal chemistry for introducing diversely substituted amines.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Aldehyde coupling | Benzaldehyde derivatives, NaBH₃CN | Formation of secondary amines with aryl/alkyl substituents |
In a study, the amine intermediate reacted with benzaldehyde derivatives in DCM/acetonitrile (MeCN) with triethylsilane (Et₃SiH) and TFA, yielding substituted amines used in hypoxia-inducible factor (HIF) stabilizers .
Nucleophilic Substitution
The carbamate’s nitrogen can act as a nucleophile in coupling reactions, particularly with activated carbonyl groups.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Amide bond formation | EDCI/HOBt, carboxylic acids | Synthesis of benzamido-phenylcarbamate derivatives |
For instance, tert-butyl 2-amino phenylcarbamate (structurally analogous) reacted with substituted carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form amide-linked derivatives in >80% yields .
Oxidation of the Hydroxyl Group
The 6-hydroxy group on the indene ring is susceptible to oxidation, forming a ketone or quinone-like structure under strong oxidizing conditions.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Strong oxidation | KMnO₄ or CrO₃ | Potential formation of indanone derivatives (theoretical, based on analogs) |
Experimental data for this specific compound is limited, but analogous indene alcohols undergo oxidation to ketones, suggesting similar reactivity.
Catalytic Hydrogenation
The dihydroindene moiety may undergo further hydrogenation to saturate the bicyclic ring system.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C or PtO₂ | Reduction of double bonds in indene to form fully saturated indane derivatives |
This reaction could modify the compound’s rigidity and binding properties in biological systems.
Esterification and Etherification
The hydroxyl group can be functionalized via esterification or alkylation, enhancing solubility or tuning electronic properties.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Formation of acetate esters | |
| Etherification | Alkyl halides, base | Introduction of alkyl/aryl ether groups |
These modifications are often employed to probe structure-activity relationships in drug discovery.
Photochemical Reactions
The aromatic indene system may participate in photochemical cycloadditions or rearrangements, though no direct studies are reported for this compound.
Mechanistic Insights
Scientific Research Applications
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of indane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (S)-(5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5)
- Molecular Formula: C₁₄H₁₇BrFNO₂
- Molecular Weight : 312.21 g/mol
- Key Differences :
- Substituents: Bromine (position 5) and fluorine (position 6) replace the hydroxyl group.
- Reactivity: Halogens enhance electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications: Used in VHL ligand synthesis for targeted protein degradation (PROTACs) .
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5)
Stereoisomers and Positional Isomers
(R)-tert-Butyl (6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 947674-87-5)
- Molecular Formula: C₁₄H₁₉NO₃
- Key Differences: Stereochemistry: The R-configuration at the indenyl core alters spatial orientation, affecting chiral recognition in biological systems.
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 87694-53-9)
- Key Differences :
Functional Group Variants
tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS: 1306763-31-4)
tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1056165-21-9)
- Key Differences: Hydroxyl Position: Position 2 hydroxylation changes hydrogen-bond donor/acceptor patterns, influencing pharmacokinetics .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 209394-60-5 | C₁₄H₁₉NO₃ | 249.30 | 6-hydroxy | PROTACs, VHL ligands |
| tert-Butyl (5-Bromo-6-fluoro...)carbamate | 1414958-70-5 | C₁₄H₁₇BrFNO₂ | 312.21 | 5-Br, 6-F | Cross-coupling reactions |
| (R)-tert-Butyl (6-hydroxy...)carbamate | 947674-87-5 | C₁₄H₁₉NO₃ | 249.30 | 6-OH (R-config) | Chiral drug intermediates |
| tert-Butyl (3-hydroxy...)carbamate | 87694-53-9 | C₁₄H₁₉NO₃ | 249.30 | 3-OH | Solubility modulation |
| tert-Butyl (4-cyano...)carbamate | 1306763-31-4 | C₁₅H₁₈N₂O₂ | 258.32 | 4-CN | Kinase inhibitors |
Biological Activity
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is an organic compound with significant potential in biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | HWLAUUTUIGOWAB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxy group on the indene structure can participate in hydrogen bonding, facilitating interactions with enzymes and receptors. Additionally, the carbamate group may undergo hydrolysis, releasing active intermediates that modulate enzymatic activity and signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes:
- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, which is crucial for the regulation of neurotransmission in the nervous system.
Cytotoxicity and Protective Effects
Studies have explored the protective effects of this compound against neurotoxic agents such as amyloid-beta (Aβ). In vitro experiments suggest that it may reduce cell death in astrocytes induced by Aβ exposure.
Case Studies and Research Findings
- In Vitro Studies :
- Neuroprotective Potential :
Applications in Research
This compound serves as a valuable tool in various research domains:
- Neuroscience : Its properties make it suitable for studying neurodegenerative diseases and exploring therapeutic strategies.
- Organic Synthesis : The compound is also utilized as a building block for synthesizing more complex organic molecules.
Q & A
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate solubility and target affinity. Stereochemical control : Chiral HPLC separates enantiomers to compare potency (e.g., R vs. S configurations at the indenyl hydroxyl) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
